Enhanced Metabolic Stability in Hepatocyte Incubations: ENMD-1198 vs. 2-Methoxyestradiol
In a direct head-to-head comparison, ENMD-1198 demonstrated markedly improved metabolic stability relative to the parent compound 2-methoxyestradiol (2ME2). Following a 2-hour incubation with hepatocytes, >65% of ENMD-1198 remained intact [1]. While the absolute percentage remaining for 2ME2 under identical conditions was not explicitly reported, the publication states that ENMD-1198 was selected as the lead molecule specifically due to 'improved metabolic stability' and 'more potent antiproliferative properties' compared to 2ME2 [1].
| Evidence Dimension | Metabolic stability (percent remaining after 2-hour hepatocyte incubation) |
|---|---|
| Target Compound Data | >65% remaining |
| Comparator Or Baseline | 2-Methoxyestradiol (2ME2); exact percentage not specified, but reported as significantly less stable |
| Quantified Difference | ENMD-1198 retained >65% of parent compound; 2ME2 exhibited substantially lower stability (quantitative value not provided) |
| Conditions | 2-hour incubation with hepatocytes |
Why This Matters
Superior metabolic stability directly translates to prolonged systemic exposure and enhanced in vivo antitumor activity, making ENMD-1198 the preferred choice over 2ME2 for oral administration studies.
- [1] LaVallee TM, Burke PA, Swartz GM, Hamel E, Agoston GE, Shah J, et al. Significant antitumor activity in vivo following treatment with the microtubule agent ENMD-1198. Mol Cancer Ther. 2008 Jun;7(6):1472-82. doi: 10.1158/1535-7163.MCT-08-0107. View Source
